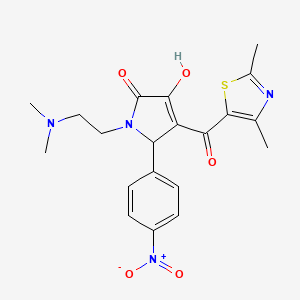

1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

説明

The compound 1-(2-(dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one features a pyrrol-2-one core modified with distinct functional groups. Key structural attributes include:

- Position 1: A 2-(dimethylamino)ethyl group, which may enhance solubility and influence pharmacokinetics due to its basic tertiary amine.

- Position 4: A 2,4-dimethylthiazole-5-carbonyl substituent, introducing electron-withdrawing and aromatic characteristics.

特性

IUPAC Name |

1-[2-(dimethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5S/c1-11-19(30-12(2)21-11)17(25)15-16(13-5-7-14(8-6-13)24(28)29)23(10-9-22(3)4)20(27)18(15)26/h5-8,16,26H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBDAPKBCVHERW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)[N+](=O)[O-])CCN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(2-(Dimethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest promising biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, including detailed research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C₁₈H₂₃N₃O₃S and a molecular weight of approximately 386.47 g/mol. It features a pyrrole ring, a thiazole moiety, and various functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₃S |

| Molecular Weight | 386.47 g/mol |

| CAS Number | 627822-21-3 |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable investigation utilized the MTT assay to evaluate its cytotoxic effects on various human cancer cell lines, including MDA-MB-231 (breast cancer), LNCaP (prostate cancer), Caco-2 (colorectal cancer), and HEK-293 (human embryonic kidney). The results indicated that:

- Cytotoxicity : The compound exhibited an IC50 value of 16.63 ± 0.27 μM against Caco-2 cells after 48 hours, outperforming standard chemotherapeutics like cisplatin and etoposide.

- Mechanism of Action : Apoptosis was induced in Caco-2 cells, as evidenced by increased loss of mitochondrial membrane potential (MMP) and elevated reactive oxygen species (ROS) levels, suggesting a mechanism involving oxidative stress .

Study 1: Anticancer Efficacy

A comprehensive study focused on the anticancer efficacy of structurally related compounds demonstrated that modifications in the thiazole and pyrrole components significantly influenced their cytotoxic profiles. The study concluded that compounds with enhanced electron-withdrawing groups exhibited superior activity against cancer cell lines .

Study 2: Structural Activity Relationships (SAR)

Research into SAR has revealed that alterations in the substituents on the pyrrole ring can lead to substantial changes in biological activity. Compounds with additional hydroxyl or nitro groups showed increased potency against various cancer cell lines, emphasizing the importance of functional group positioning in enhancing therapeutic efficacy .

類似化合物との比較

Comparison with Structural Analogs

Key Observations :

R4 Substituents: The target’s 2,4-dimethylthiazole-5-carbonyl group differs from F3226-1198’s thiophene-2-carbonyl and STOCK3S-92907’s benzoyl. This is supported by F3226-1198’s superior IC50 (2.6 μM) compared to STOCK3S-92907 (21.8 μM), suggesting electron-deficient acyl groups improve potency . The benzoyl derivative (STOCK3S-92907) shows reduced activity, likely due to steric bulk or weaker electronic interactions.

R1 Substituents: The target’s dimethylaminoethyl group differs from the diethylaminoethyl group in ’s compound.

R5 Substituents :

- The 4-nitrophenyl group (shared by the target and ’s compound) is a strong electron-withdrawing moiety, which may enhance stability and binding affinity but reduce aqueous solubility.

Physicochemical Properties

- Melting Points : While data for the target are unavailable, analogs like F3226-1198 and STOCK3S-92907 exhibit high melting points (>200°C), suggesting crystalline stability .

- Solubility: Tertiary amine groups (e.g., dimethylaminoethyl) likely improve solubility in polar solvents, whereas the 4-nitrophenyl group may limit aqueous solubility.

Research Implications and Gaps

- However, experimental validation is required.

- Synthetic Feasibility : Analogous synthesis routes (e.g., ’s use of reflux conditions and hydrazine hydrate) may apply, but optimization would be needed for the thiazole-carbonyl moiety .

- Limitations : The absence of direct data on the target’s IC50, solubility, or crystallinity necessitates further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。